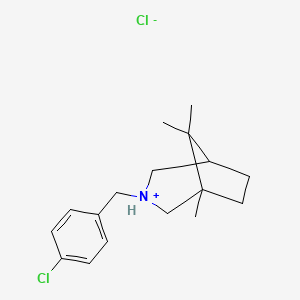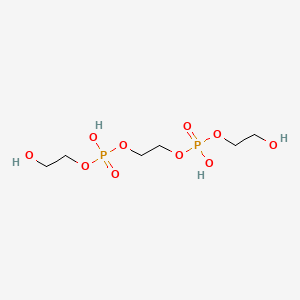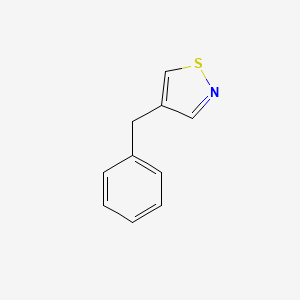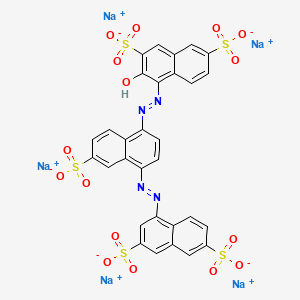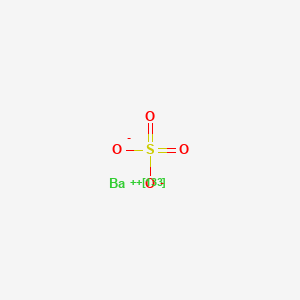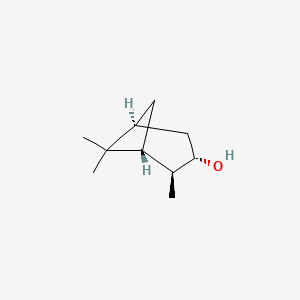
(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol is a bicyclic alcohol compound known for its unique structural features and significant applications in various fields. This compound is characterized by its rigid bicyclic framework and the presence of multiple chiral centers, making it an interesting subject for stereochemical studies and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction followed by reduction and hydrolysis steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halogenated compounds, azides.
科学研究应用
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol exerts its effects involves interactions with specific molecular targets. The compound’s rigid structure and chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Camphor: Another bicyclic compound with similar structural features but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.
Isoborneol: An isomer of borneol with distinct stereochemical properties.
Uniqueness
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol is unique due to its specific stereochemistry and the presence of multiple chiral centers, which contribute to its distinct chemical reactivity and potential applications. Its rigid bicyclic structure also sets it apart from other similar compounds, providing unique interactions in chemical and biological systems.
属性
CAS 编号 |
19889-94-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1 |
InChI 键 |
REPVLJRCJUVQFA-MAUMQABQSA-N |
手性 SMILES |
C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@@H]1O |
规范 SMILES |
CC1C2CC(C2(C)C)CC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)

![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

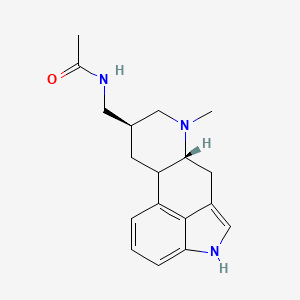
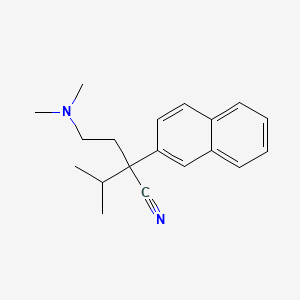
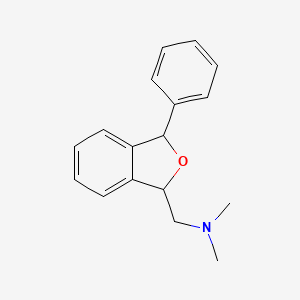
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
